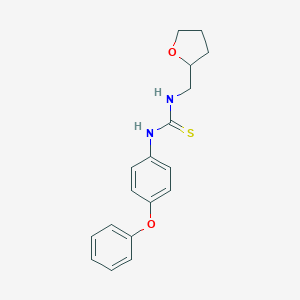
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea (PTU) is a compound that has been extensively studied for its potential use in various scientific research applications. PTU is a thiourea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use in skin whitening products. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may explain its potential use in neurodegenerative disease research.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of tyrosinase and monoamine oxidase, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of various other enzymes and signaling pathways, including cyclooxygenase-2, nuclear factor kappa B, and mitogen-activated protein kinase. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential use in various scientific research applications, which may allow for the development of new treatments for various diseases. One limitation of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are many future directions for N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research, including the development of new synthesis methods, the optimization of its use in various scientific research applications, and the exploration of its potential use in new applications. Some potential future directions include the development of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea-based skin whitening products, the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the treatment of neurodegenerative diseases, and the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the prevention and treatment of cardiovascular disease.
Synthesemethoden
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization. Another method involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl carbodiimide, followed by the addition of thiourea. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of cardiovascular disease.
Eigenschaften
Produktname |
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
Molekularformel |
C18H20N2O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23) |
InChI-Schlüssel |
HMNMMZPZLJVXAM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
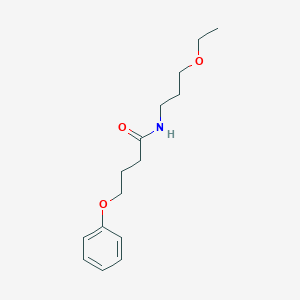
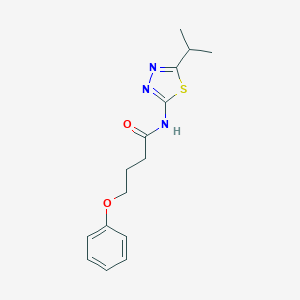
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
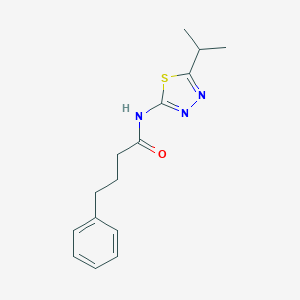
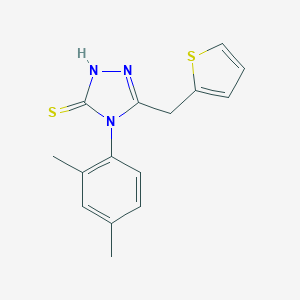
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)